![molecular formula C9H9BrO3 B1314248 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone CAS No. 69638-06-8](/img/structure/B1314248.png)
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone
Overview
Description
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone is a chemical compound with the molecular formula C9H9BrO3 . Its average mass is 245.070 Da and its monoisotopic mass is 243.973495 Da .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone consists of a bromine atom attached to the second carbon of an ethanone group. The first carbon of the ethanone group is attached to a phenyl ring, which has hydroxy and methoxy substituents at the 4th and 3rd positions, respectively .Physical And Chemical Properties Analysis
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone is a solid at room temperature . It has a molecular weight of 245.07 . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Anticancer Research
This compound has been studied for its potential as an anticancer agent. For instance, it induced cell death in HeLa cervical cancer cells and suppressed the expression of Bcl-2 protein, which is often overexpressed in cancer cells .
Anion Detection
The compound’s ability to detect anions in DMSO and on solid surfaces has been evaluated, indicating its potential use in analytical chemistry for detecting specific ions .
Anti-inflammatory Applications
Extracts containing this compound from seahorse (Hippocampus kuda Bleeler) have shown to suppress proinflammatory responses, suggesting its use in treating inflammation-related conditions .
Molecular Docking Studies
It has been used in molecular docking studies to explore its fit and interaction with protein binding sites, which is crucial in drug design and discovery .
Synthesis of Organic Compounds
As an organic building block, it’s used to synthesize substituted methoxyphenyl products, demonstrating its role in synthetic organic chemistry .
Antibody Screening
It serves as a reagent in the design of haptens for screening highly sensitive and specific monoclonal antibodies, like those used to detect salbutamol .
Safety and Hazards
The compound is classified as dangerous with hazard statements H302-H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and specific procedures in case of contact with skin or if swallowed .
properties
IUPAC Name |
2-bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTPFVAZAREICN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543314 | |
Record name | 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69638-06-8 | |
Record name | 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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